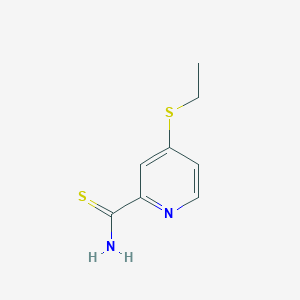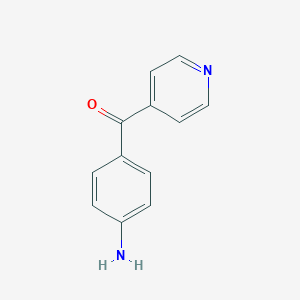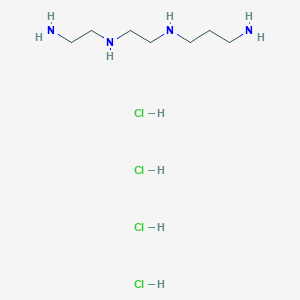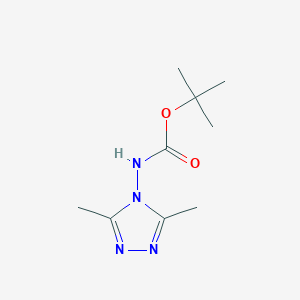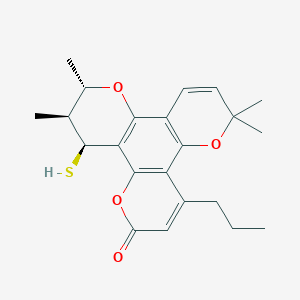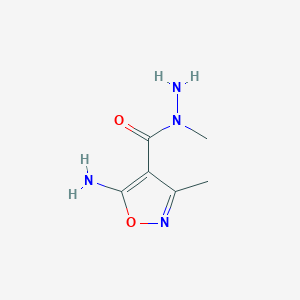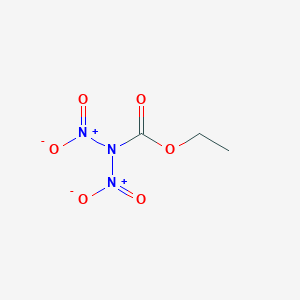
ethyl N,N-dinitrocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N,N-dinitrocarbamate, also known as EDNC or carbamyl nitrate, is a chemical compound that has been used in scientific research for several decades. It is a yellow crystalline powder that is synthesized through a multistep process. EDNC has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
Ethyl N,N-dinitrocarbamate is a nitrate ester that releases nitric oxide upon hydrolysis. Nitric oxide is a potent vasodilator that relaxes smooth muscles and increases blood flow. This mechanism of action has been studied in the context of cardiovascular diseases and has shown potential as a treatment for hypertension and angina.
Efectos Bioquímicos Y Fisiológicos
Ethyl N,N-dinitrocarbamate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in the body, which is involved in the regulation of smooth muscle relaxation. It has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N,N-dinitrocarbamate has several advantages as a research tool. It is stable and easy to handle, and its mechanism of action is well understood. However, it also has some limitations. It is highly reactive and can be toxic in high concentrations. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on ethyl N,N-dinitrocarbamate. One area of interest is its potential as a treatment for cardiovascular diseases. Another area of interest is its potential as a tool for protein and enzyme modification in biotechnology. Additionally, further research is needed to understand its long-term effects and potential toxicity in humans.
In conclusion, ethyl N,N-dinitrocarbamate is a chemical compound that has been used in scientific research for several decades. It has been shown to have antimicrobial properties and has potential applications in the fields of medicine and biotechnology. Its mechanism of action involves the release of nitric oxide, which has been studied in the context of cardiovascular diseases. While it has several advantages as a research tool, it also has limitations and further research is needed to understand its long-term effects and potential toxicity in humans.
Métodos De Síntesis
Ethyl N,N-dinitrocarbamate is synthesized through a multistep process that involves the reaction between ethyl carbamate and nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is a yellow crystalline powder that is purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl N,N-dinitrocarbamate has been used in various scientific studies to understand its mechanism of action and potential applications. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. It has also been used in the field of biotechnology to modify proteins and enzymes.
Propiedades
Número CAS |
171608-05-2 |
|---|---|
Nombre del producto |
ethyl N,N-dinitrocarbamate |
Fórmula molecular |
C3H5N3O6 |
Peso molecular |
179.09 g/mol |
Nombre IUPAC |
ethyl N,N-dinitrocarbamate |
InChI |
InChI=1S/C3H5N3O6/c1-2-12-3(7)4(5(8)9)6(10)11/h2H2,1H3 |
Clave InChI |
LAOHKKCMIUJCJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N([N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)N([N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Carbamic acid, dinitro-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




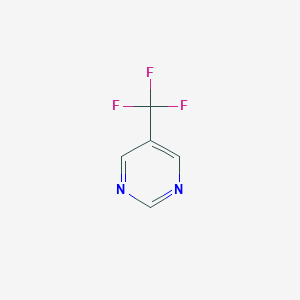
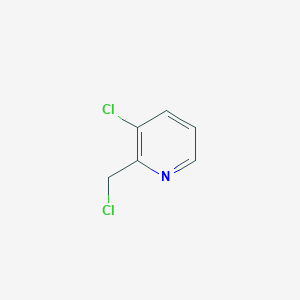
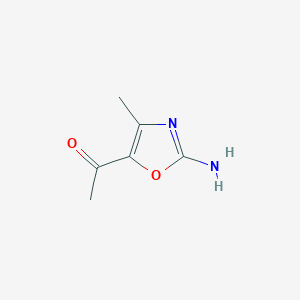
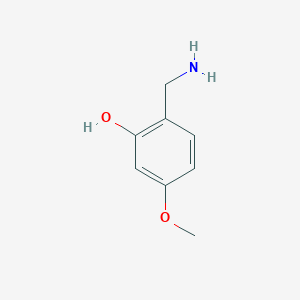

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
